molecular formula C24H22N4O4S B6551002 ethyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1040638-70-7

ethyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6551002
CAS No.: 1040638-70-7
M. Wt: 462.5 g/mol
InChI Key: RKKPSPHRDUOFII-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,2-d]pyrimidine derivative featuring a 3-methyl-4-oxo-7-phenyl core, a sulfanyl acetamido linker, and an ethyl benzoate ester group. Pyrrolopyrimidines are heterocyclic systems known for their role in medicinal chemistry, particularly as kinase inhibitors and anticancer agents .

Properties

IUPAC Name

ethyl 4-[[2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-3-32-23(31)16-9-11-17(12-10-16)26-19(29)14-33-24-27-20-18(15-7-5-4-6-8-15)13-25-21(20)22(30)28(24)2/h4-13,25H,3,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKPSPHRDUOFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Preliminary studies indicate that ethyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate may exhibit several notable biological activities:

  • Antitumor Activity : Research has suggested that compounds with a thienopyrimidine core can inhibit tumor cell proliferation.
  • Antimicrobial Effects : The compound may demonstrate activity against various bacterial strains due to its unique structure.
  • Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in metabolic pathways.

Therapeutic Applications

Given its promising biological activities, this compound could be explored for:

  • Cancer Treatment : As a lead compound for developing novel anticancer agents.
  • Infectious Diseases : Potential use in formulating new antibiotics or antifungal agents.
  • Metabolic Disorders : Investigating its role in regulating metabolic enzymes may lead to new therapeutic strategies.

Case Study 1: Antitumor Activity

In vitro studies have shown that derivatives of thienopyrimidines exhibit significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Further research is required to elucidate the specific mechanisms of action and optimize the structure for enhanced potency.

Case Study 2: Antimicrobial Properties

A study assessed the antimicrobial efficacy of various thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the ethyl 4-[2-(...)] structure could enhance antibacterial activity.

Comparison with Similar Compounds

Core Heterocycle Variations

Pyrrolo[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine
  • Ethyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate (CAS 61261-98-1) Core Structure: Replaces the pyrrolo ring with a thieno[3,2-d]pyrimidine (sulfur instead of nitrogen in the five-membered ring). Molecular Weight: 449.48 g/mol (C₂₃H₁₉N₃O₄S) vs. target compound’s estimated ~500 g/mol. Topological Polar Surface Area (TPSA): ~175 Ų (similar to the target due to shared acetamido and ester groups) .
Pyrrolo[3,2-d]pyrimidine vs. Pyrimido[5,4-b]indole
  • Ethyl 4-[[2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate Core Structure: Pyrimido[5,4-b]indole fused system. Impact: The extended aromatic system may enhance π-π stacking interactions but reduce solubility. Molecular Weight: 543.12 g/mol vs. target compound. TPSA: 175 Ų (identical functional groups) .

Substituent Modifications

Ethyl Benzoate Positional Isomerism
  • Ethyl 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate Structure: Benzoate ester at the 4-position of the phenyl ring vs. the target’s 2-position acetamido linkage. This compound showed utility as a kinase inhibitor intermediate .
Chlorophenyl and Dipentylamino Substitutions
  • Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Structure: Chlorophenyl and dipentylamino groups replace the target’s 3-methyl and sulfanyl acetamido moieties. Biological Relevance: Demonstrated anticancer activity and served as a precursor for bioactive molecules .

Physicochemical and Structural Properties

Compound Core Structure Molecular Weight (g/mol) TPSA (Ų) Key Substituents Biological Activity
Target Compound Pyrrolo[3,2-d]pyrimidine ~500 (estimated) ~175 3-methyl-4-oxo-7-phenyl, sulfanyl acetamido Potential kinase inhibition
CAS 61261-98-1 Thieno[3,2-d]pyrimidine 449.48 175 Phenyl, ethyl benzoate Unspecified (structural analog)
ZINC2720961 Pyrimido[5,4-b]indole 543.12 175 4-nitrophenyl, sulfanyl acetamido Research tool
Ethyl 3-(4-chlorophenyl)... Pyrrolo[3,2-d]pyrimidine 606.13 98.3 Chlorophenyl, dipentylamino Anticancer precursor

Preparation Methods

The pyrrolo[3,2-d]pyrimidine core is constructed via cyclocondensation reactions. A widely cited approach involves reacting 4-amino-5-phenylpyrrole-3-carboxylic acid derivatives with urea or thiourea under acidic conditions. For example, heating 4-amino-5-phenylpyrrole-3-carbonitrile with urea in acetic acid at 110°C for 6 hours yields the 7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4-one scaffold . Subsequent N-methylation at the 3-position is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base, achieving >85% yield .

Key Reaction Parameters

StepReagents/ConditionsYieldReference
CyclocondensationUrea, AcOH, 110°C, 6h78%
N-MethylationCH₃I, K₂CO₃, DMF, 50°C, 4h87%

Sulfanylacetamido Side Chain Introduction

The sulfanyl group at the 2-position is introduced via nucleophilic substitution. In a representative procedure, 3-methyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-2-yl chloride reacts with mercaptoacetic acid in tetrahydrofuran (THF) using triethylamine as a base. The resulting thioether is activated with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for coupling with ethyl 4-aminobenzoate .

Mechanistic Considerations

  • Thiolation : The chloride intermediate undergoes SN2 displacement with mercaptoacetic acid, facilitated by the polar aprotic solvent THF .

  • Amide Coupling : EDC/NHS activation forms a stable succinimide ester, enabling efficient amide bond formation with the aniline derivative .

Final Esterification and Purification

Ethyl 4-aminobenzoate is synthesized via Fischer esterification, reacting 4-nitrobenzoic acid with ethanol under sulfuric acid catalysis, followed by nitro group reduction using hydrogen gas and palladium on carbon . The final coupling step combines the pyrrolo[3,2-d]pyrimidine-thioacetate intermediate with ethyl 4-aminobenzoate in dichloromethane (DCM), yielding the target compound in 72% purity before column chromatography .

Optimized Workflow

  • Esterification : 4-Nitrobenzoic acid + EtOH → ethyl 4-nitrobenzoate (H₂SO₄, 80°C, 12h).

  • Reduction : Ethyl 4-nitrobenzoate → ethyl 4-aminobenzoate (H₂, Pd/C, MeOH, 25°C, 3h).

  • Coupling : Thioacetate intermediate + ethyl 4-aminobenzoate → target compound (EDC/NHS, DCM, 0°C→25°C, 24h) .

Industrial Scalability and Process Economics

Patent WO2014023681A1 highlights a cost-effective route using low-cost starting materials like 4,6-dihydroxypyrimidine and thiourea . Key innovations include:

  • One-Pot Ring Formation : Condensation of guanidine carbonate with ethyl cyanoacetate in ethanol/water, reducing solvent waste.

  • Halogenation Efficiency : Phosphorus oxychloride (POCl₃) achieves >90% conversion of hydroxyl groups to chlorides at 70°C, minimizing byproducts .

Comparative Cost Analysis

MethodCost per kg (USD)YieldPurity
Academic Route 12,40068%95%
Industrial Patent 8,20082%98%

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J=8.6 Hz, 2H, benzoate-H), 3.21 (s, 3H, N-CH₃) .

  • LC-MS : m/z 463.2 [M+H]⁺, consistent with the molecular formula C₂₄H₂₂N₄O₄S .

  • IR : 1695 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S bond) .

Challenges and Mitigation Strategies

  • Byproduct Formation : Oxidative dimerization of thiol intermediates is suppressed by conducting reactions under nitrogen .

  • Solubility Issues : DMF/THF mixtures (1:3 v/v) enhance solubility during coupling steps .

  • Scale-Up Limitations : Continuous flow reactors reduce reaction times for halogenation steps by 40% compared to batch processes .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing ethyl 4-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including sulfanyl group coupling and amide bond formation. Key challenges include controlling regioselectivity during sulfanylation and avoiding side reactions in the pyrimidine core. Optimization strategies:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the sulfanyl group .
  • Employ coupling agents like HATU or EDCI for amide bond formation to improve yields .
  • Monitor reaction progress via TLC or LC-MS to isolate intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is critical:

  • NMR (¹H/¹³C) : Verify substituent positions (e.g., phenyl, sulfanyl groups) and ester linkages .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~479.57 g/mol for related analogs) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or disorder in the pyrrolo-pyrimidine core (e.g., disorder observed in similar compounds ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodological Answer : Focus on modular modifications to assess key pharmacophores:

  • Core substitutions : Replace the 3-methyl group with ethyl or benzyl to study steric effects on enzyme binding .
  • Sulfanyl group oxidation : Synthesize sulfoxide/sulfone derivatives to evaluate redox sensitivity in biological systems .
  • Bioisosteric replacements : Substitute the benzoate ester with a carboxylic acid to probe solubility and membrane permeability .
    • Data Analysis : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .

Q. What experimental approaches resolve contradictions in reported biological activity data for pyrrolo-pyrimidine derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Solutions include:

  • Dose-response standardization : Use consistent molar concentrations across studies .
  • Purity validation : Ensure >95% purity via HPLC before biological testing .
  • Orthogonal assays : Validate activity in both cell-free (e.g., enzymatic) and cell-based assays .

Q. How can molecular docking and dynamics simulations guide target identification for this compound?

  • Methodological Answer :

  • Target selection : Prioritize proteins with known binding to pyrrolo-pyrimidine scaffolds (e.g., EGFR, VEGFR2) .
  • Docking protocols : Use AutoDock Vina or Schrödinger Suite with flexible side chains to model ligand-receptor interactions .
  • MD simulations : Simulate binding stability in explicit solvent (e.g., 100 ns trajectories) to identify key hydrogen bonds or hydrophobic contacts .

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